Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-
Overview
Description
Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-: is a silicon-based compound with the molecular formula C8H22O2Si3 and a molecular weight of 234.52 g/mol . This compound is characterized by its unique structure, which includes a trisiloxane backbone with ethenyl and hexamethyl groups. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- typically involves the hydrosilylation reaction of vinylsiloxanes with hexamethyltrisiloxane. This reaction is catalyzed by platinum complexes under mild conditions . The reaction proceeds as follows:
Vinylsiloxane+HexamethyltrisiloxanePt catalystTrisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl-
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions allows for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions: Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- is used as a reagent in the synthesis of other organosilicon compounds. It is also employed in the development of new catalytic systems and materials .
Biology: In biological research, this compound is used in the formulation of biocompatible materials and as a surface modifier to enhance the properties of biomaterials .
Medicine: In medicine, it is explored for its potential use in drug delivery systems and as a component in medical devices due to its biocompatibility and stability .
Industry: Industrially, Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- is used in the production of coatings, adhesives, and sealants. It is also employed as a surfactant and wetting agent in various formulations .
Mechanism of Action
The mechanism of action of Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- involves its interaction with various molecular targets and pathways. Its unique structure allows it to modify surface properties and enhance the performance of materials. The ethenyl group provides reactivity, enabling it to participate in various chemical reactions, while the hexamethyl groups contribute to its hydrophobicity and stability .
Comparison with Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: This compound has a similar trisiloxane backbone but lacks the ethenyl group, making it less reactive in certain applications.
Tetrakis(trimethylsiloxy)silane: Another similar compound with a different substitution pattern, leading to variations in its chemical properties and applications.
Uniqueness: Trisiloxane, 3-ethenyl-1,1,1,5,5,5-hexamethyl- is unique due to its combination of ethenyl and hexamethyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring surface modification and enhanced material properties .
Properties
InChI |
InChI=1S/C8H21O2Si3/c1-8-11(9-12(2,3)4)10-13(5,6)7/h8H,1H2,2-7H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISBWXWXUKQGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O[Si](C=C)O[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21O2Si3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00767969 | |
Record name | 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00767969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131501-49-0 | |
Record name | 3-Ethenyl-1,1,1,5,5,5-hexamethyltrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00767969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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